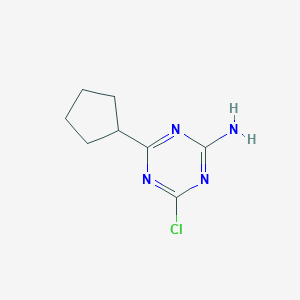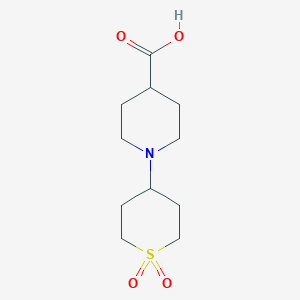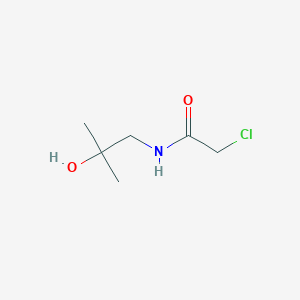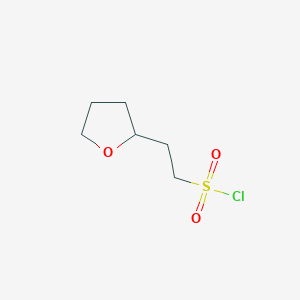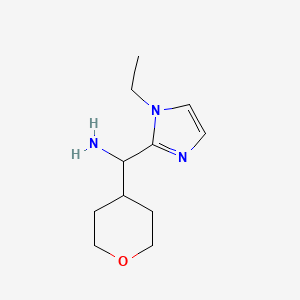![molecular formula C10H8N2O3S B1425813 [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol CAS No. 36094-01-6](/img/structure/B1425813.png)
[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol
Vue d'ensemble
Description
“[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol” is a chemical compound that is used for research and development . It is related to the class of compounds known as thiazoles, which are important heterocyclics exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol”, involves the reaction of various compounds. For instance, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened for their in vitro antimicrobial activities .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of thiazoles can be influenced by substituents at various positions on the thiazole ring .Chemical Reactions Analysis
The chemical reactions involving thiazoles can be complex and varied. For example, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Applications De Recherche Scientifique
- Antioxidant : Thiazole derivatives can act as antioxidants, helping to protect cells from damage caused by free radicals .
- Analgesic : Some thiazole derivatives have been found to have analgesic properties, meaning they can help to relieve pain .
- Anti-inflammatory : Thiazole derivatives can also have anti-inflammatory effects, helping to reduce inflammation in the body .
- Antimicrobial : Some thiazole derivatives can act as antimicrobial agents, helping to kill or inhibit the growth of microorganisms .
- Antifungal : Thiazole derivatives can also have antifungal properties, helping to kill or inhibit the growth of fungi .
- Antiviral : Some thiazole derivatives have been found to have antiviral properties, helping to inhibit the replication of viruses .
-
Antihypertensive Activity : Some thiazole derivatives have been found to have antihypertensive activity, meaning they can help to lower high blood pressure .
-
Antischizophrenia Activity : Thiazole derivatives have been used in the treatment of schizophrenia, a chronic and severe mental disorder that affects how a person thinks, feels, and behaves .
-
Anti-HIV Activity : Certain thiazole derivatives have shown potential as anti-HIV agents, helping to inhibit the replication of the HIV virus .
-
Hypnotics Activity : Some thiazole derivatives have hypnotic properties, meaning they can induce sleep .
-
Antiallergic Activity : Thiazole derivatives can also have antiallergic effects, helping to reduce allergic reactions .
-
Antitumor and Cytotoxic Activity : Thiazole derivatives have been found to have antitumor and cytotoxic activities, meaning they can inhibit the growth of tumors and kill cancer cells .
-
Diuretic Activity : Some thiazole derivatives have been found to have diuretic activity, meaning they can help to increase the production of urine .
-
Anticonvulsant Activity : Thiazole derivatives have been used in the treatment of seizures, a symptom of neurological disorders like epilepsy .
-
Neuroprotective Activity : Certain thiazole derivatives have shown potential as neuroprotective agents, helping to protect nerve cells from damage or degeneration .
-
Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity : Some thiazole derivatives have been found to have antithrombotic activity, meaning they can prevent or reduce the formation of blood clots .
-
Bacterial DNA Gyrase B Inhibitor Activity : Thiazole derivatives can also inhibit the activity of bacterial DNA gyrase B, an enzyme that is essential for the survival of bacteria .
-
Antidiabetic Activity : Thiazole derivatives have been found to have antidiabetic activities, meaning they can help to control blood sugar levels .
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZIJGWBYCZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290863 | |
| Record name | 2-(4-Nitrophenyl)-4-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol | |
CAS RN |
36094-01-6 | |
| Record name | 2-(4-Nitrophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36094-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrophenyl)-4-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)
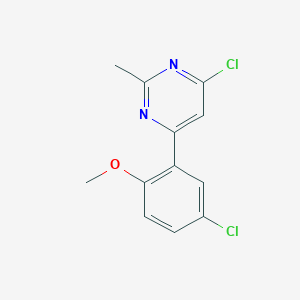
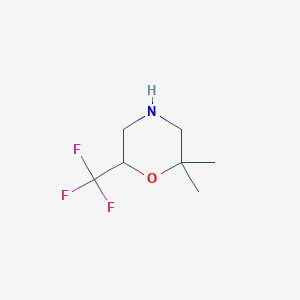
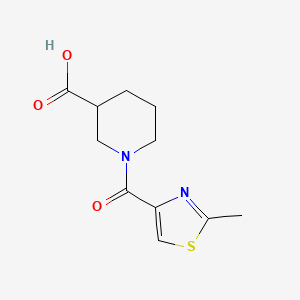
![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)
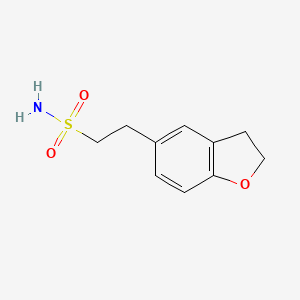
![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)
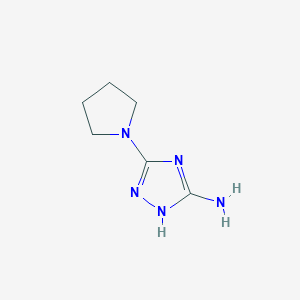
![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)
